molecular formula C18H16ClN3OS2 B2837607 2-chloro-N-(5-((2,5-dimethylbenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 868976-70-9

2-chloro-N-(5-((2,5-dimethylbenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2837607
CAS No.: 868976-70-9
M. Wt: 389.92
InChI Key: DDXUIMQDZZQFAN-UHFFFAOYSA-N
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Description

2-chloro-N-(5-((2,5-dimethylbenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C18H16ClN3OS2 and its molecular weight is 389.92. The purity is usually 95%.
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Mechanism of Action

Target of Action

Compounds containing a thiazole ring, like our compound, are known to interact with various biochemical pathways and enzymes, or stimulate/block receptors in biological systems .

Mode of Action

It’s known that the thiazole ring, a key component of this compound, has many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place . This suggests that the compound could interact with its targets through a variety of mechanisms, potentially leading to diverse biological effects.

Result of Action

It’s known that compounds containing a thiazole ring can behave unpredictably when entering physiological systems, potentially resetting the system differently . This suggests that the compound could have a wide range of potential effects, depending on the specific targets and pathways it interacts with.

Biological Activity

The compound 2-chloro-N-(5-((2,5-dimethylbenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide belongs to the class of 1,3,4-thiadiazole derivatives , which are known for their diverse biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, anti-inflammatory, and other pharmacological effects supported by recent research findings.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Thiadiazole Ring : A five-membered ring containing two nitrogen atoms and one sulfur atom.
  • Chloro and Benzamide Substitution : Enhances its biological potency.
  • Dimethylbenzylthio Group : Contributes to its interaction with biological targets.

Antimicrobial Activity

  • Mechanism of Action : Thiadiazole derivatives exhibit antimicrobial properties by disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways.
  • Research Findings :
    • A study indicated that thiadiazole compounds show significant activity against both Gram-positive and Gram-negative bacteria. The presence of the benzylthio group enhances this activity significantly .
    • In vitro tests demonstrated that derivatives similar to this compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics .
CompoundMIC (µg/mL)Target Organisms
This compound0.03 - 4S. aureus, E. coli
Reference Antibiotic (e.g., Ciprofloxacin)0.05 - 8S. aureus, E. coli

Anticancer Activity

  • Cytotoxic Effects : Research has shown that thiadiazole derivatives can induce apoptosis in cancer cells through various mechanisms including the inhibition of cell proliferation and modulation of apoptosis-related proteins .
  • Case Studies :
    • In studies involving human cancer cell lines such as PC3 (prostate cancer) and HT29 (colon cancer), compounds similar to the target compound exhibited cytotoxicity with IC50 values indicating effective growth inhibition .
Cell LineIC50 (µM)Comparison with Doxorubicin
PC310Higher than Doxorubicin
HT2915Comparable

Anti-inflammatory Activity

  • Mechanisms : Thiadiazole derivatives have been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are critical in inflammatory processes .
  • Experimental Evidence : Compounds exhibiting anti-inflammatory properties have been tested in animal models of inflammation, showing reduced edema and inflammatory markers.

Properties

IUPAC Name

2-chloro-N-[5-[(2,5-dimethylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3OS2/c1-11-7-8-12(2)13(9-11)10-24-18-22-21-17(25-18)20-16(23)14-5-3-4-6-15(14)19/h3-9H,10H2,1-2H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDXUIMQDZZQFAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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